N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core modified with a 5,5-dioxo (sulfone) group, a 2,4-dimethylphenyl substituent at position 2, and an adamantane-1-carboxamide group at position 2. Key characteristics include:
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-14-3-4-21(15(2)5-14)27-22(19-12-31(29,30)13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSFOOFBYQYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thieno[3,4-c]pyrazole Core: : This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a diketone or ketoester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium ethoxide, at elevated temperatures.
-
Introduction of the Adamantane Moiety: : The adamantane group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the thieno[3,4-c]pyrazole intermediate with an adamantane derivative, such as 1-adamantylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished by reacting the intermediate with a carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the thieno[3,4-c]pyrazole core are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide, electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
-
Medicine: : The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
-
Industry: : In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
-
Enzyme Inhibition: : By binding to the active site of an enzyme, the compound can inhibit its activity, leading to a decrease in the production of specific metabolites.
-
Receptor Binding: : The compound may bind to receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
-
Pathway Modulation: : The compound can influence various cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation, by interacting with key regulatory proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
a) N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)
- Substituent : 4-Fluorophenyl at position 2 (vs. 2,4-dimethylphenyl).
- Functional group : Single oxo group (5-oxo) instead of sulfone (5,5-dioxo).
- Impact: Electronic effects: Fluorine’s electron-withdrawing nature reduces electron density compared to methyl groups. Molecular weight: Target compound (~425.54 g/mol) is heavier due to methyl groups vs. fluorine (413.51 g/mol).
b) N-{5,5-Dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS: 893928-14-8)
- Core similarity: Shared thieno[3,4-c]pyrazole sulfone core.
- Substituent : 4-Methoxyphenyl-pyrrolidine carboxamide vs. adamantane carboxamide.
- Impact :
- Conformational flexibility : Pyrrolidine introduces rotational freedom compared to rigid adamantane.
- Hydrogen bonding : Methoxy group may enhance solubility but reduce lipophilicity relative to adamantane.
c) Naphthoquinone–Thiazole Hybrids with Adamantane (e.g., Compound 6d)
- Core difference: Thiazole-naphthoquinone vs. thienopyrazole.
- Common feature : Adamantane carboxamide group.
- Biological activity : Demonstrated antimicrobial and antioxidant properties, suggesting adamantane’s role in enhancing bioactivity.
Physicochemical Properties Comparison
Notes:
- The target compound’s dimethylphenyl group increases hydrophobicity (higher logP) vs. fluorophenyl or methoxyphenyl analogs.
Biological Activity
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic compound with a complex structure that includes thieno[3,4-c]pyrazole and adamantane moieties. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.48 g/mol. The presence of various functional groups such as amides and aromatic rings contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 941902-95-0 |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Inhibition of MDM2 : The compound acts as an inhibitor of MDM2 (Murine Double Minute 2), a protein that negatively regulates the p53 tumor suppressor. By inhibiting MDM2, the compound promotes p53 activity, leading to increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by activating caspases (caspase 3 and caspase 9), which are crucial for programmed cell death .
- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .
Pharmacological Studies
In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines:
- Acute Lymphoblastic Leukemia (ALL) : IC50 values indicate high sensitivity in ALL cells (IC50 = 0.3–0.4 μM) compared to neuroblastoma cells (IC50 = 0.5–1.2 μM) .
- Colony Formation Assays : These assays showed a significant reduction in colony size and number in treated cells compared to controls.
Case Study 1: Efficacy in Leukemia Models
A study investigating the efficacy of this compound in leukemia models reported that the compound effectively reduced tumor burden in xenograft models of acute lymphoblastic leukemia. The mechanism was primarily through MDM2 inhibition leading to enhanced p53 activity and subsequent apoptosis .
Case Study 2: Combination Therapy
Another study evaluated the compound's effectiveness in combination with standard chemotherapy agents. Results indicated that it enhanced the cytotoxic effects of these agents through synergistic mechanisms involving apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
